Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-
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Overview
Description
Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- is a chiral ferrocenyl-based diphosphine ligand. This compound is notable for its unique structure, which includes a ferrocene core and phosphino groups substituted with trifluoromethyl phenyl and dimethylaminoethyl groups. It is widely used in asymmetric catalysis due to its ability to induce chirality in catalytic processes .
Preparation Methods
The synthesis of Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- typically involves the following steps:
Formation of the ferrocene core: The ferrocene core is synthesized by reacting cyclopentadienyl anion with iron(II) chloride.
Substitution with phosphino groups: The ferrocene core is then functionalized with phosphino groups. This is achieved by reacting the ferrocene with chlorodiphenylphosphine in the presence of a base.
Introduction of trifluoromethyl phenyl and dimethylaminoethyl groups: The final step involves the substitution of the phenyl groups with trifluoromethyl phenyl and dimethylaminoethyl groups under specific reaction conditions.
Chemical Reactions Analysis
Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions.
Reduction: It can be reduced back to ferrocene from ferrocenium ions.
Substitution: The phosphino groups can undergo substitution reactions with various electrophiles.
Coordination: The compound can coordinate with transition metals to form complexes used in catalysis.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation reactions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- exerts its effects involves the coordination of its phosphino groups with transition metals. This coordination induces chirality in the metal center, which is crucial for asymmetric catalysis. The molecular targets include various transition metals such as rhodium and palladium, and the pathways involved are primarily related to catalytic cycles in hydrogenation and other reactions .
Comparison with Similar Compounds
Similar compounds include:
(S)-1-[(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine: This compound also features a ferrocene core and trifluoromethyl phenyl groups but differs in the substituents on the phosphino groups.
(SP,SP)-1,1’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2’-bis[®-(dimethylamino)benzyl]ferrocene: This compound has methoxy and dimethylphenyl groups instead of trifluoromethyl phenyl groups.
The uniqueness of Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- lies in its specific combination of substituents, which provide distinct steric and electronic properties beneficial for specific catalytic applications.
Properties
Molecular Formula |
C28H26F6FeNP |
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Molecular Weight |
577.3 g/mol |
InChI |
InChI=1S/C23H21F6NP.C5H5.Fe/c1-15(30(2)3)20-5-4-6-21(20)31(18-11-7-16(8-12-18)22(24,25)26)19-13-9-17(10-14-19)23(27,28)29;1-2-4-5-3-1;/h4-15H,1-3H3;1-5H;/t15-;;/m1../s1 |
InChI Key |
VUBDUIIPTSSATN-QCUBGVIVSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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